

4-Vinylsyringol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Vinylsyringol

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An In-depth Examination of a Potent Phenolic Compound for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of **4-Vinylsyringol** (also known as Canolol), a naturally occurring phenolic compound. With a focus on its chemical properties, biological activities, and underlying mechanisms of action, this document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

Key identifiers for **4-Vinylsyringol** are summarized in the table below, providing essential information for substance registration, handling, and experimental design.

Identifier	Value
CAS Number	28343-22-8[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol [2][3]
IUPAC Name	2,6-dimethoxy-4-vinylphenol
Synonyms	Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol

Physicochemical and Safety Data

For safe handling and experimental use, the following table outlines key physicochemical and safety information for **4-Vinylsyringol**.

Property	Value
Physical Form	Solid
Storage Temperature	-20°C in an inert atmosphere[1]
Purity	Typically ≥97%[1]
Signal Word	Warning[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Biological Activity and Mechanisms of Action

4-Vinylsyringol, a decarboxylation product of sinapic acid commonly formed during the high-temperature processing of rapeseed (canola) oil, has garnered significant interest for its potent biological activities.[2][4] It is a lipid-soluble antioxidant and antimutagenic compound.[2]

Antioxidant Properties

4-Vinylsyringol is recognized as a powerful antioxidant, with some studies indicating that its radical scavenging activity surpasses that of well-known antioxidants such as α -tocopherol, vitamin C, β -carotene, rutin, and quercetin.[2][3] Its antioxidant capabilities are attributed to the presence of methoxy and hydroxyl groups in its structure.[2]

Anti-inflammatory Effects

Emerging evidence suggests that **4-Vinylsyringol** possesses anti-inflammatory properties, potentially acting as a cyclooxygenase-2 (COX-2) inhibitor.[2] While detailed mechanistic

studies on **4-Vinylsyringol** are still developing, research on the closely related compound 2-methoxy-4-vinylphenol (4-vinylguaiacol) provides a likely model for its mechanism of action. This involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] It is proposed that **4-Vinylsyringol** inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies for key experiments related to the synthesis and biological evaluation of **4-Vinylsyringol**.

Synthesis of 4-Vinylsyringol via Decarboxylation of Sinapic Acid

Objective: To produce **4-Vinylsyringol** from its precursor, sinapic acid.

Methodology:

- Sinapic acid is subjected to thermal decarboxylation.
- The reaction is conducted at 130°C in an oil bath for 15 minutes.
- Following the reaction, the mixture is cooled to room temperature.
- **4-Vinylsyringol** is then extracted using n-hexane.
- The solvent is removed by flushing with nitrogen.
- The resulting **4-Vinylsyringol** is stored at -70°C for subsequent experiments.[7]

In Vitro Antioxidant Activity Assessment in an Oil Matrix

Objective: To evaluate the antioxidant efficacy of **4-Vinylsyringol** in a lipid-rich environment, simulating its application in food preservation.

Methodology:

- **4-Vinylsyringol** is added to soybean oil at a concentration of 500 ppm.
- Control samples with α -tocopherol and sinapic acid at the same concentration, as well as an oil-only control, are also prepared.
- The oil samples are subjected to accelerated oxidation conditions.
- The extent of oxidation is monitored over time by measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) value.[\[7\]](#)

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

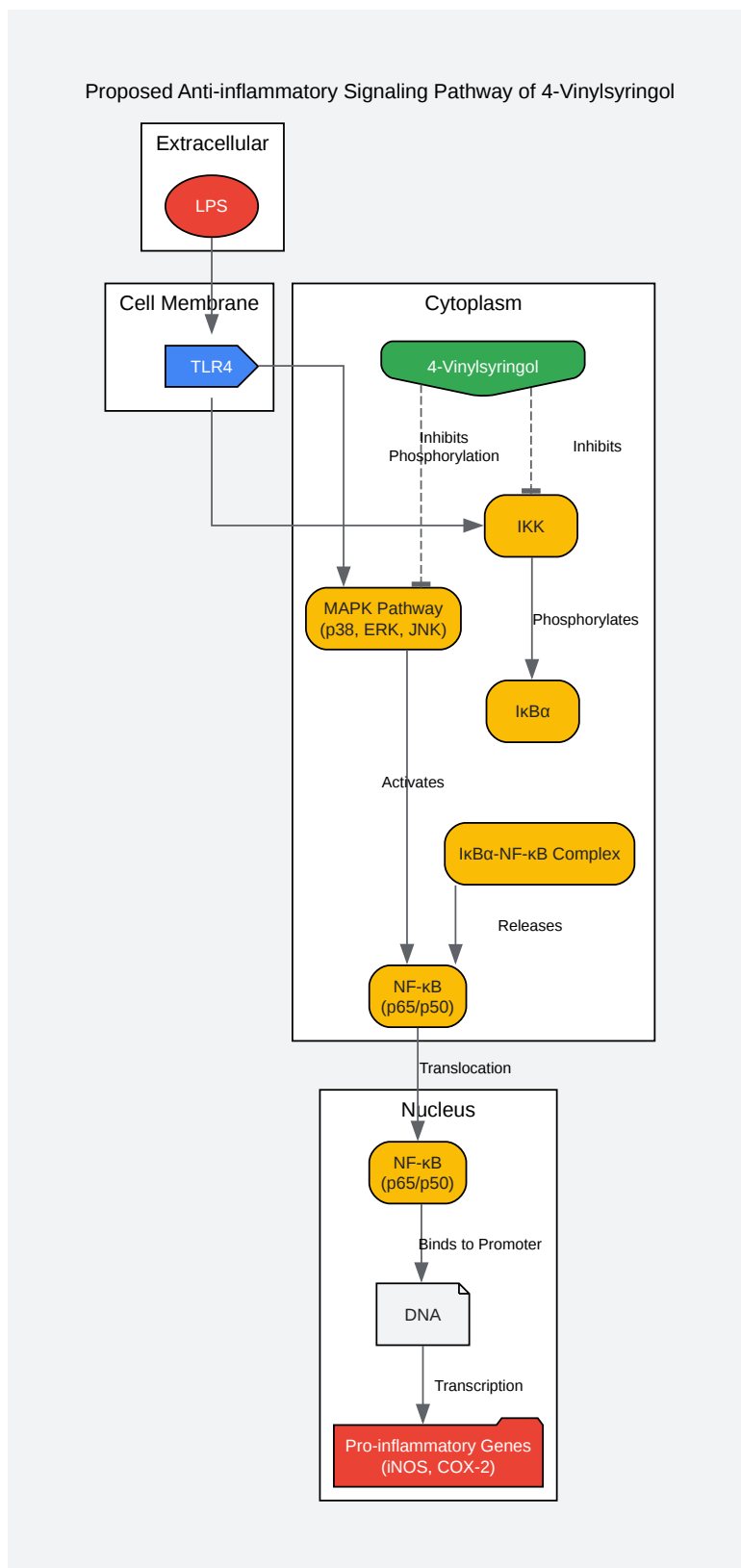
Objective: To determine the ability of **4-Vinylsyringol** to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Methodology:

- RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1×10^5 cells/well and incubated for 24 hours.
- The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.
- Test wells are treated with varying concentrations of **4-Vinylsyringol**.
- After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[\[8\]](#)

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of **4-Vinylsyringol** are believed to be mediated through the modulation of the NF- κ B and MAPK signaling cascades. The following diagram illustrates the proposed mechanism, based on studies of structurally similar phenolic compounds.



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Caption: Proposed mechanism of **4-Vinylsyringol**'s anti-inflammatory action.

This guide serves as a foundational resource for understanding the technical aspects of **4-Vinylsyringol**. Further research is encouraged to fully elucidate its therapeutic potential.

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